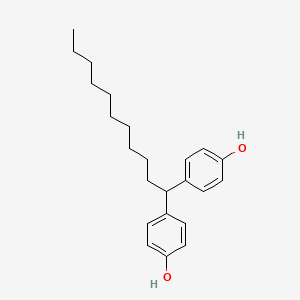
4,4'-(Undecane-1,1-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Undecane-1,1-diyl)diphenol is an organic compound characterized by the presence of two phenol groups connected by an undecane chain. This compound is part of the bisphenol family, which is known for its applications in the production of polymers and resins. The unique structure of 4,4’-(Undecane-1,1-diyl)diphenol imparts specific chemical properties that make it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Undecane-1,1-diyl)diphenol typically involves the reaction of phenol with undecane derivatives under controlled conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with undecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Undecane-1,1-diyl)diphenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-(Undecane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
4,4’-(Undecane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Undecane-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. In biological systems, the antioxidant properties of the phenol groups can help neutralize free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
- 4,4’-(Cyclohexane-1,1-diyl)diphenol
- 4,4’-(Propane-2,2-diyl)diphenol
- 4,4’-(Ethane-1,1-diyl)diphenol
Comparison: 4,4’-(Undecane-1,1-diyl)diphenol is unique due to its longer undecane chain, which imparts greater flexibility and hydrophobicity compared to shorter-chain analogs like 4,4’-(Cyclohexane-1,1-diyl)diphenol and 4,4’-(Propane-2,2-diyl)diphenol. This structural difference can influence the compound’s solubility, melting point, and overall chemical reactivity.
Propriétés
Numéro CAS |
6104-94-5 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)undecyl]phenol |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-23(19-11-15-21(24)16-12-19)20-13-17-22(25)18-14-20/h11-18,23-25H,2-10H2,1H3 |
Clé InChI |
PHZMFGPMSQDPAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




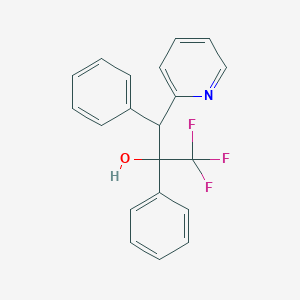
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
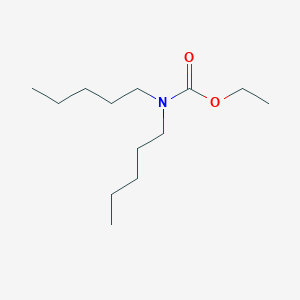
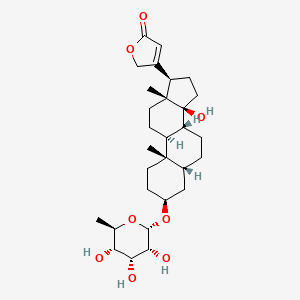
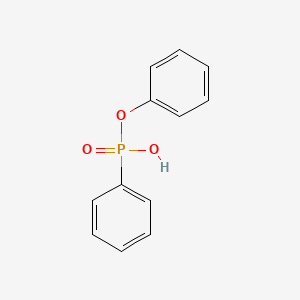
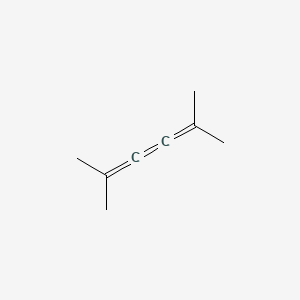
![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
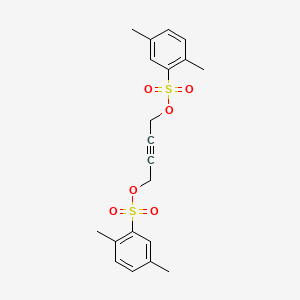
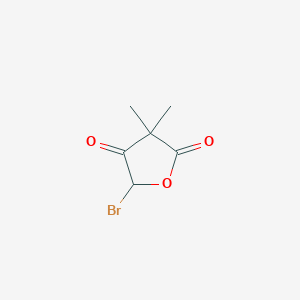
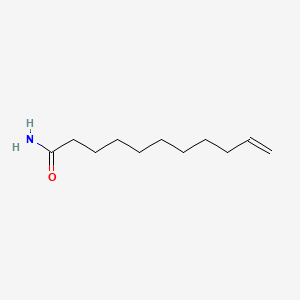
![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
